molecular formula C16H11ClFNO B8775251 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline CAS No. 923022-55-3

1-(benzyloxy)-7-chloro-6-fluoroisoquinoline

Cat. No.: B8775251
CAS No.: 923022-55-3
M. Wt: 287.71 g/mol
InChI Key: MEYHERQCARSMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the cyclization process . Another approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through electrophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

  • 1-Benzyloxy-7-chloro-6-fluoro-quinoline
  • 1-Benzyloxy-7-chloro-6-fluoro-pyridine
  • 1-Benzyloxy-7-chloro-6-fluoro-benzene

Uniqueness: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

923022-55-3

Molecular Formula

C16H11ClFNO

Molecular Weight

287.71 g/mol

IUPAC Name

7-chloro-6-fluoro-1-phenylmethoxyisoquinoline

InChI

InChI=1S/C16H11ClFNO/c17-14-9-13-12(8-15(14)18)6-7-19-16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

MEYHERQCARSMET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC3=CC(=C(C=C32)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Chloro-6-fluoro-2H-isoquinolin-1-one (prepared according to WO 2007/012422; 52.2 g) was dissolved in THF (1 L). After addition of silver carbonate (145.5 g) and benzyl bromide (40.6 mL), the mixture was stirred at room temperature overnight. Another 6.2 mL of benzyl bromide were added and the mixture was stirred at 70° C. for 2 h. After cooling down to room temperature, the reaction mixture was diluted by addition of 1 L of ethyl acetate and filtered over celite. The filter cake was washed thoroughly, the organic layer was evaporated and subjected to silica gel chromatography (n-heptanes: methyl tert. butyl ether) to give 27.8 g of the title compound 1. Rt=3.73 min (Method 1). Detected mass: 288.1 (M+H+).
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
40.6 mL
Type
reactant
Reaction Step Four
Quantity
145.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

14.74 g (74.6 mmol) of 7-chloro-6-fluoro-2H-isoquinolin-1-one (7) were dissolved in 150 ml of toluene. After addition of 30.86 g (111.9 mmol) of silver carbonate and 15.31 g (89.5 mmol) of benzyl bromide, the mixture was stirred at 80° C. for 3 h. After cooling down to room temperature, the reaction mixture was filtered and the filtrate was evaporated. The residue was dissolved in dichloromethane and washed with water, dried with magnesium sulfate and evaporated. Final purification by preparative HPLC gave 11.63 g of the title compound. Rt=2.51 min (Method B). Detected mass: 288.1/290.1 (M+H+).
Quantity
14.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step Two
Quantity
30.86 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.